

Introduction: The Strategic Value of Non-Proteinogenic Amino Acids

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Compound of Interest

Compound Name: 2-Amino-2-cyclopentylacetic acid

CAS No.: 933-95-9

Cat. No.: B1267370

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In the landscape of modern drug discovery and peptide science, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of rational design. **(2S)-2-amino-2-cyclopentylacetic acid**, also known as L-Cyclopentylglycine (L-Cpg), stands out as a particularly valuable building block.^{[1][2]} Unlike its proteinogenic counterparts, L-Cpg possesses a unique structural feature: a five-membered carbocyclic ring attached to the α -carbon. This seemingly simple modification imparts significant and desirable properties to parent molecules, including peptides and small-molecule therapeutics.

The cyclopentyl moiety introduces conformational rigidity, which can pre-organize a peptide backbone into a specific, bioactive conformation, thereby enhancing binding affinity and receptor selectivity.^{[3][4]} Furthermore, this bulky, non-natural side chain provides steric shielding against enzymatic degradation, a critical factor in improving the in vivo half-life of peptide-based drugs.^[5] The historical discovery of related cyclopentyl amino acid natural products, such as the antimicrobial agent cispentacin, underscored the biological relevance of this structural class and paved the way for its exploration in medicinal chemistry.^[6]

This guide serves as a technical resource for researchers, providing in-depth information on the physicochemical properties, stereocontrolled synthesis, and strategic applications of **(2S)-2-**

amino-2-cyclopentylacetic acid.

Physicochemical and Safety Profile

A thorough understanding of the fundamental properties of a building block is essential for its effective use in synthesis and formulation. The key physicochemical data for (2S)-2-amino-2-cyclopentylacetic acid are summarized below.

Table 1: Physicochemical Properties of (2S)-2-amino-2-cyclopentylacetic Acid

Property	Value	Source
CAS Number	2521-84-8	[2]
Molecular Formula	C ₇ H ₁₃ NO ₂	[2]
Molecular Weight	143.18 g/mol	[1]
IUPAC Name	(2S)-2-amino-2-cyclopentylacetic acid	[1]
Synonyms	L-Cyclopentylglycine, (αS)-α-Aminocyclopentaneacetic acid	[2]
Density	1.1 ± 0.1 g/cm ³	[2]
Boiling Point	276.6°C at 760 mmHg	[2]
Flash Point	119.2 ± 22.6 °C	[2]
XLogP3	-1.5	[1]
Polar Surface Area	63.3 Å ²	[1]

| Storage Conditions | Store at 0°C, in a dry, cool, well-ventilated place. [[2] |

Safety and Handling

(2S)-2-amino-2-cyclopentylacetic acid is classified with the following hazards according to the Globally Harmonized System (GHS):

- H315: Causes skin irritation.[1]

- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

Causality in Handling: The irritant nature of the compound as a fine powder necessitates specific handling protocols to ensure researcher safety. The high surface area of the powder can lead to easy aerosolization, increasing the risk of respiratory and eye exposure.

Self-Validating Handling Protocol:

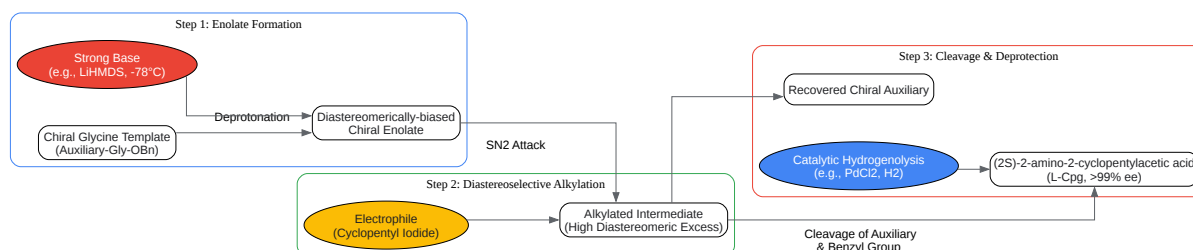
- Engineering Controls: Always handle the solid compound within a certified chemical fume hood or a ventilated enclosure to minimize inhalation risk.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves (P280), a lab coat, and chemical safety goggles (P280) to prevent skin and eye contact.[2]
- Dispensing: When weighing or transferring the powder, use non-sparking tools and techniques that minimize dust formation.
- In Case of Exposure:
 - Skin (P302+P352): Immediately wash the affected area with plenty of water.[2]
 - Eyes (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
 - Inhalation (P304+P340): Move the person to fresh air and keep them comfortable for breathing.[2]
- Storage (P403+P233): Store the container tightly closed in a well-ventilated place.[2]

Asymmetric Synthesis and Stereochemical Control

The biological activity of chiral molecules is critically dependent on their stereochemistry. For L-Cpg, the (S)-configuration at the α -carbon is paramount for its intended function in peptides and other chiral structures. Therefore, robust and scalable asymmetric synthesis methods are essential. A highly efficient approach involves the diastereoselective alkylation of a glycine enolate equivalent using a chiral auxiliary.[7]

The Causality of Chiral Auxiliaries: This strategy leverages a recoverable chiral molecule to direct the approach of an incoming electrophile (in this case, cyclopentyl iodide) to one face of a prochiral enolate. The auxiliary, by creating a sterically defined environment, makes the formation of one diastereomer significantly more favorable than the other, thus establishing the desired absolute stereochemistry.

An exemplary and field-proven method utilizes benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate as the chiral template.[7] This auxiliary is commercially available and has demonstrated excellent stereocontrol and scalability.[7]



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Diagram 1: Asymmetric synthesis workflow for L-Cpg via a chiral auxiliary.

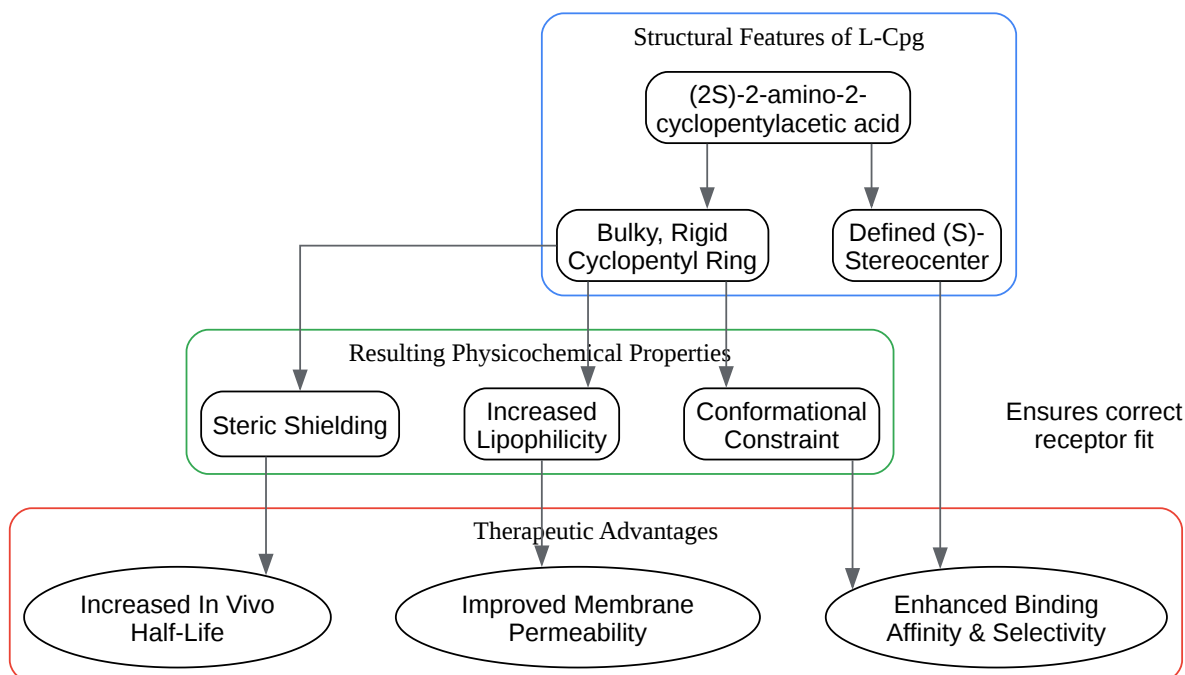
This method is highly trustworthy as it is scalable to multigram quantities and, critically, does not require chromatographic purification at each step, making it efficient for larger-scale production.[7]

Applications in Medicinal Chemistry and Drug Design

The incorporation of L-Cpg into a lead compound is a strategic decision aimed at optimizing its pharmacological profile. The rationale is grounded in the distinct physicochemical properties imparted by the cyclopentyl side chain.

- **Conformational Constraint:** The bulky cyclopentyl group restricts the rotational freedom (ϕ/ψ angles) of the peptide backbone, forcing it to adopt a more defined conformation. This can lock the peptide into its bioactive shape, increasing its affinity for the target receptor and potentially enhancing selectivity over other receptors.[\[4\]](#)
- **Metabolic Stability:** Natural peptides are often rapidly degraded by proteases. The non-natural cyclopentyl side chain acts as a steric shield, hindering the approach of proteolytic enzymes and significantly increasing the peptide's half-life in biological systems.[\[5\]](#)
- **Modulation of Lipophilicity:** The carbocyclic side chain increases the lipophilicity of the amino acid residue compared to smaller aliphatic residues like alanine or valine. This can be tuned to improve properties such as membrane permeability.

This structure-to-function logic has been successfully applied in the design of angiotensin II antagonists and shows promise for developing novel antimicrobial and anticancer agents.[\[6\]](#)[\[7\]](#)



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Diagram 2: Logic map of L-Cpg's structural features to therapeutic benefits.

Experimental Protocols

The following protocols are provided as validated, step-by-step methodologies for the synthesis and application of L-Cpg derivatives.

Protocol: Asymmetric Synthesis of L-Cyclopentylglycine (4)

This protocol is adapted from an efficient, scalable synthesis and is presented for its high yield and exceptional optical purity.[7]

Materials:

- Benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (1)
- Cyclopentyl iodide
- Lithium bis(trimethylsilyl)amide (LiHMDS)
- Palladium(II) chloride (PdCl₂)
- Tetrahydrofuran (THF), anhydrous
- Methanol (MeOH), Ethyl acetate (EtOAc)
- Hydrogen (H₂) gas supply

Procedure:

- Enolate Formation: Dissolve the chiral auxiliary (1) in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., Argon). Add LiHMDS (1.0 M in THF) dropwise and stir for 30 minutes to ensure complete formation of the enolate.
- Alkylation: Add cyclopentyl iodide to the enolate solution at -78°C. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
- Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude alkylated intermediate (3). Self-Validation Check: The crude product can be analyzed by HPLC to confirm high diastereomeric excess (>98%). No chromatographic purification is typically required.^[7]
- Hydrogenolysis: Dissolve the crude intermediate (3) in a 1:1 mixture of MeOH/EtOAc. Add PdCl₂ as the catalyst.
- Reaction: Purge the reaction vessel with H₂ gas and maintain a positive pressure (e.g., balloon) of H₂. Stir vigorously at room temperature for 24 hours.

- Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with MeOH.
- Purification: Concentrate the filtrate under reduced pressure. The resulting solid is L-cyclopentylglycine (4). Recrystallize from a MeOH/EtOAc solvent system to obtain the final product with >99% enantiomeric excess. Self-Validation Check: The final product's optical rotation can be measured and compared to literature values ($+12.34^\circ$, c 0.5, MeOH) to confirm the (S)-configuration.[7]

Protocol: Boc Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol describes a standard coupling cycle for incorporating an N-terminal Boc-protected amino acid, such as Boc-L-Cpg-OH, onto a peptide-resin.[8][9]

Materials:

- Peptide-resin with a free N-terminal amine (e.g., H₂N-peptide-Resin)
- Boc-(S)-2-amino-2-cyclopentylacetic acid (Boc-L-Cpg-OH)
- Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIEA (N,N-Diisopropylethylamine)
- Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
- Deprotection Solution: 50% TFA (Trifluoroacetic acid) in DCM

Procedure:

- Resin Swelling: Swell the peptide-resin in DCM for 20 minutes in a solid-phase synthesis vessel.
- Boc Deprotection:

- Drain the DCM. Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes (pre-wash).[10]
- Drain and add fresh 50% TFA/DCM solution. Agitate for 20-30 minutes to ensure complete removal of the Boc protecting group.[8]
- Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).
- Neutralization:
 - Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes. This converts the TFA salt of the amine to the free amine, which is necessary for the subsequent coupling.[9]
 - Drain and wash the resin with DMF (3x). Self-Validation Check: A Kaiser test can be performed on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine.
- Amino Acid Activation & Coupling:
 - In a separate vessel, dissolve Boc-L-Cpg-OH (3-5 eq.), HBTU (2.9-4.9 eq.), and DIEA (6-10 eq.) in DMF.[9] Allow this mixture to pre-activate for 2-5 minutes.
 - Add the activated amino acid solution to the neutralized peptide-resin.
 - Agitate the mixture at room temperature for 1-2 hours.
- Post-Coupling Wash:
 - Drain the coupling solution.
 - Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. Self-Validation Check: A Kaiser test should now be negative (yellow/colorless beads), indicating the successful consumption of the free amine and completion of the coupling reaction.
- Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Conclusion

(2S)-2-amino-2-cyclopentylacetic acid is more than a mere structural curiosity; it is a potent tool for molecular engineering. Its ability to enforce specific conformations and enhance metabolic stability makes it an invaluable asset for overcoming common challenges in the development of peptide and small-molecule therapeutics. The availability of robust, scalable asymmetric synthesis routes further solidifies its position as a key building block for academic and industrial researchers. As the demand for more stable and potent therapeutic agents grows, the strategic application of L-Cpg and related non-proteinogenic amino acids will undoubtedly continue to expand, pushing the boundaries of medicinal chemistry and drug design.

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